methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride
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Overview
Description
Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO3 and a molecular weight of 235.71 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with a methyl ester in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using larger quantities of reagents and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being performed but often include the use of solvents, controlled temperatures, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide variety of products depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies to understand the biological activity of spirocyclic compounds and their potential therapeutic applications.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-6-azaspiro[35]nonane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride
- Benzyl (2s,4r)-2-hydroxy-2-methyl-6-azaspiro[3.5]nonane-6-carboxylate
Uniqueness
Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both a hydroxyl and a carboxylate group. This combination of functional groups and the spirocyclic framework can result in unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-14-8(12)10(13)5-9(6-10)3-2-4-11-7-9;/h11,13H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIDNFDTRNQOGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCCNC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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